molecular formula C20H20ClN3O2 B2734695 N-(3-chlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide CAS No. 880810-42-4

N-(3-chlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Cat. No.: B2734695
CAS No.: 880810-42-4
M. Wt: 369.85
InChI Key: HYENPKGGZHFWLB-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic small molecule featuring a hexanamide backbone with a 4-oxoquinazolin-3(4H)-yl moiety at the sixth carbon and a 3-chlorophenyl group as the amide substituent.

Properties

IUPAC Name

N-(3-chlorophenyl)-6-(4-oxoquinazolin-3-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c21-15-7-6-8-16(13-15)23-19(25)11-2-1-5-12-24-14-22-18-10-4-3-9-17(18)20(24)26/h3-4,6-10,13-14H,1-2,5,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYENPKGGZHFWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.

    Introduction of the Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-chloronitrobenzene and subsequent reduction of the nitro group to an amine.

    Attachment of the Hexanamide Chain: The hexanamide chain can be attached through an amide coupling reaction using hexanoic acid or its derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(3-chlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves multi-step reactions that incorporate various reagents and conditions. The compound is synthesized from starting materials such as 3-chlorobenzoyl chloride and appropriate amines, followed by cyclization to form the quinazolinone core. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research has shown that compounds similar to this compound exhibit significant antimicrobial activity against a range of pathogens. For instance, studies have demonstrated that quinazolinone derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics.

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL
This compoundPseudomonas aeruginosa40 µg/mL

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies indicate that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values suggesting effective cytotoxicity.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)20Cell cycle arrest

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Activity (2024) : This study assessed the efficacy of this compound against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects with MIC values comparable to established antibiotics.
  • Anticancer Activity Evaluation (2023) : A detailed evaluation of cytotoxic effects on human breast cancer cells showed a dose-dependent decrease in cell viability, indicating potential for further development as an anticancer agent.
  • Inflammation Model Study (2025) : Research into the anti-inflammatory properties using LPS-stimulated macrophages revealed that treatment with the compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

N-(3-Bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

  • Key Difference : Bromine (Br) vs. chlorine (Cl) at the phenyl para position.
  • Impact : Bromine’s larger atomic radius and lower electronegativity may reduce binding affinity compared to chlorine due to steric hindrance or weaker dipole interactions. However, increased lipophilicity could enhance tissue penetration .

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide

  • Key Differences :
    • Core : 2,4-Dioxoquinazolinyl vs. 4-oxoquinazolinyl.
    • Substituent : Dihydrobenzodioxin group vs. 3-chlorophenyl.
  • Impact: The additional 2-oxo group in the quinazolinone core may enhance hydrogen bonding with sEH, improving inhibitory potency.
  • Synthesis : Produced in 22% yield via general amide coupling and purified via HPLC .

Functional Analogues with Heterocyclic Cores

N-(2-Hydroxyphenyl)-6-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)hexanamide (MS1)

  • Core: Benzothiazole vs. quinazolinone.
  • Substituent : 2-Hydroxyphenyl vs. 3-chlorophenyl.
  • Biological Target : EHD4 inhibitor.
  • Impact: The benzothiazole core and hydroxyl group may facilitate interactions with EHD4’s catalytic site, differing from quinazolinone’s preference for sEH .

6-(4-Chlorophenoxy)-N-(3-(2-hydroxyphenyl)-2,5-dioxoimidazolidin-1-yl)hexanamide

  • Core: Imidazolidinone vs. quinazolinone.
  • Application : Combined with ciprofloxacin (CIP), this compound increased bacterial mortality to ~30% (vs. 16.99% for CIP alone) by disrupting quorum sensing .
  • Impact: The imidazolidinone core and phenoxy side chain suggest a divergent mechanism compared to quinazolinone-based enzyme inhibitors .

Data Tables

Research Findings and Implications

  • Substituent Effects : Chlorine in the target compound likely balances lipophilicity and electronic effects better than bromine or hydroxyl groups, optimizing target engagement .
  • Core Modifications : The 4-oxoquinazolinyl core may offer selective sEH inhibition over 2,4-dioxo derivatives, which could exhibit off-target interactions .
  • Therapeutic Potential: Structural parallels with quorum-sensing inhibitors () suggest unexplored applications in antibiotic adjuvancy, warranting further study.

Biological Activity

N-(3-chlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, including its synthesis, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H22ClN3O2C_{22}H_{22}ClN_{3}O_{2}, with a molecular weight of approximately 397.88 g/mol. The compound features a quinazolinone core, which is known for various biological activities.

Synthesis

The synthesis of this compound typically involves the condensation of 3-chlorobenzoyl chloride with 6-amino-4-oxoquinazoline derivatives, followed by acylation to form the final hexanamide structure. The yield and purity of the synthesized product can vary based on the reaction conditions.

Antimicrobial Activity

Research has shown that derivatives of quinazolinones exhibit significant antimicrobial properties. In a study evaluating various substituted quinazolinones, compounds similar to this compound demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds were tested at concentrations of 50 µg/ml and 100 µg/ml, with notable efficacy against Mycobacterium tuberculosis .

Antitubercular Activity

The antitubercular activity of related compounds has been extensively studied. For instance, several synthesized derivatives showed promising results against Mycobacterium tuberculosis, indicating that modifications to the quinazolinone structure can enhance biological activity. The presence of the 3-chlorophenyl group has been associated with improved potency .

Anti-inflammatory and CNS Activity

Compounds within the quinazolinone family have also been explored for anti-inflammatory properties and central nervous system (CNS) effects. Some studies suggest that these compounds may modulate inflammatory pathways and exhibit neuroprotective effects, although specific data on this compound remains limited .

Study 1: Antimicrobial Efficacy

In a comparative study of various quinazolinone analogs, this compound was tested alongside other derivatives. Results indicated that it exhibited moderate to strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/ml for effective strains .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the substitution pattern on the quinazolinone ring significantly influences biological activity. Compounds with halogenated phenyl groups showed enhanced interactions with bacterial enzymes, suggesting a potential mechanism for their antimicrobial action .

Data Summary

Property Value
Molecular FormulaC22H22ClN3O2
Molecular Weight397.88 g/mol
Antimicrobial ActivityEffective against Gram-positive/negative bacteria
Antitubercular ActivityActive at concentrations of 50 µg/ml
Anti-inflammatory PotentialModest; requires further study
CNS ActivityPotential neuroprotective effects

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